molecular formula C25H22N2O5 B1588846 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid CAS No. 204716-17-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid

Cat. No. B1588846
M. Wt: 430.5 g/mol
InChI Key: MUNGLNMRFZUOTD-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.



Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity and selectivity. The compound’s behavior under various conditions and with various reagents would be examined.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Applications

  • Homologation of α-amino acids : This compound is used in the successful homologation of α-amino acids, leading to enantiomerically pure β-amino acids, which are crucial in peptide synthesis (Ellmerer-Müller et al., 1998).
  • Preparation of Fmoc-β2-homoamino acids : It plays a role in the preparation of new N-Fmoc-protected β2-homoamino acids, valuable for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
  • Solid-phase peptide synthesis : The compound is utilized in the solid-phase synthesis of peptides, particularly in the incorporation of specialized amino acids (Paladino et al., 1993).

Biochemical and Material Science Applications

  • Bioimaging and Photophysics : Its derivatives are investigated for bioimaging and photophysical applications, including two-photon absorption properties (Morales et al., 2010).
  • Nanotechnology and Material Science : Research has been conducted on the self-assembly of Fmoc modified amino acids, indicating potential applications in nanotechnology and material design (Gour et al., 2021).

Synthesis and Molecular Studies

  • Development of hydrogelators and biomaterials : Structural and supramolecular features of Fmoc amino acids, including those derived from this compound, are studied for their potential in the development of hydrogelators and biomaterials (Bojarska et al., 2020).
  • Photocatalysis in Organic Synthesis : This compound is used in photocatalytic processes for organic synthesis, such as the decarboxylative arylation of α-amino acids (Chen et al., 2019).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

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Please consult with a professional chemist or a trusted source for accurate information.


properties

IUPAC Name

(2S)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNGLNMRFZUOTD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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